molecular formula C8H8BrNO2 B2502282 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone CAS No. 96718-53-5

2-Bromo-1-(4-methoxypyridin-2-yl)ethanone

Cat. No.: B2502282
CAS No.: 96718-53-5
M. Wt: 230.061
InChI Key: RCWOHWBGKXDPHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(4-methoxypyridin-2-yl)ethanone is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol It is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a methoxypyridinyl ring

Preparation Methods

The synthesis of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone typically involves the bromination of 1-(4-methoxypyridin-2-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of catalysts to achieve high yields and purity .

Chemical Reactions Analysis

2-Bromo-1-(4-methoxypyridin-2-yl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethanone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common reagents used in these reactions include nucleophiles like amines, thiols, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-1-(4-methoxypyridin-2-yl)ethanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-methoxypyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxypyridinyl ring play crucial roles in its reactivity and binding affinity. The compound may act as an electrophile, participating in various biochemical reactions and pathways .

Comparison with Similar Compounds

2-Bromo-1-(4-methoxypyridin-2-yl)ethanone can be compared with other similar compounds, such as:

    2-Bromo-1-(4-methylpyridin-2-yl)ethanone: Similar structure but with a methyl group instead of a methoxy group.

    2-Bromo-1-(4-chloropyridin-2-yl)ethanone: Contains a chlorine atom instead of a methoxy group.

    2-Bromo-1-(4-fluoropyridin-2-yl)ethanone: Contains a fluorine atom instead of a methoxy group.

These compounds share similar reactivity patterns but differ in their specific chemical and physical properties, making this compound unique in its applications and behavior .

Properties

IUPAC Name

2-bromo-1-(4-methoxypyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-6-2-3-10-7(4-6)8(11)5-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWOHWBGKXDPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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